Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Catalog No.
S13934951
CAS No.
74569-67-8
M.F
C19H21N5O5
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

CAS Number

74569-67-8

Product Name

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1

InChI Key

YNSMQFACHKXOGT-INIZCTEOSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound characterized by its unique molecular structure, which includes two glycyl groups, a 4-nitrophenyl moiety, and an L-phenylalanine unit. Its molecular formula is C19H21N5O5, with a molar mass of approximately 399.407 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural features that may influence biological interactions.

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, altering the compound's biological activity.
  • Hydrolysis: The amide linkages may hydrolyze under acidic or basic conditions, leading to the release of amino acids.
  • Condensation Reactions: The compound can react with other amines or carboxylic acids to form more complex peptides or derivatives.

Preliminary studies suggest that Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide exhibits biological activity that may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, potentially making this compound useful in developing new antibiotics.
  • Enzyme Inhibition: The structural components may allow it to interact with specific enzymes, inhibiting their activity and providing therapeutic benefits in metabolic disorders.
  • Cellular Uptake: The presence of phenylalanine could enhance cellular uptake due to its role in neurotransmitter synthesis.

Synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves several steps:

  • Formation of the Amide Bond: This can be achieved by reacting glycylglycine with 4-nitrophenyl isocyanate or a similar electrophile under controlled conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
  • Characterization: Analytical methods like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting bacterial infections or metabolic diseases.
  • Biotechnology: Its unique properties could be harnessed in enzyme assays or as a substrate for biochemical studies.
  • Research Tool: It can be used in studies investigating peptide interactions and modifications.

Interaction studies are crucial for understanding how Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide interacts with biological systems. Key areas of investigation include:

  • Protein Binding: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on how this compound interacts with specific receptors can reveal its potential therapeutic effects.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems can inform its pharmacokinetics and toxicity.

Several compounds share structural similarities with Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, each offering unique properties:

Compound NameMolecular FormulaUnique Features
Glycylglycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamideC24H30N6O6Contains valine, potentially altering hydrophobic interactions.
N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamideC23H25N5O8Includes a carboxylic acid group, enhancing solubility and reactivity.

These compounds highlight the versatility of modifications on the core structure, which can significantly influence their biological activities and applications.

Fundamental Principles of Fmoc/tBu Protection Systems

The Fmoc/tBu solid-phase peptide synthesis strategy represents the most widely adopted method for constructing peptides containing glycylglycyl sequences coupled to aromatic amino acid derivatives. This orthogonal protection scheme employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection while utilizing acid-labile tert-butyl-based protecting groups for side-chain functionalities. The methodology provides exceptional compatibility with the synthetic requirements of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, as the nitrophenyl substituent remains stable under the mild basic conditions required for Fmoc removal.

The synthetic protocol typically commences with the attachment of the C-terminal phenylalanine residue to an appropriate solid support, commonly Rink Amide resin with loading capacities of 0.4-0.7 mmol/g. The Fmoc protecting group removal is accomplished using piperidine or 4-methylpiperidine (20% volume/volume in N,N-dimethylformamide), with reaction times ranging from 3 to 30 minutes depending on the specific amino acid sequence and potential aggregation effects. Studies have demonstrated that 4-methylpiperidine provides equivalent deprotection efficiency to piperidine while potentially offering improved selectivity in certain synthetic contexts.

Coupling Reaction Mechanisms and Reagent Selection

The formation of peptide bonds in Fmoc/tBu solid-phase synthesis relies on carbodiimide-mediated coupling reactions, with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) representing the most commonly employed activation system. For Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide synthesis, alternative coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have shown enhanced efficiency, particularly for sterically hindered coupling reactions. The activation mechanism involves initial deprotonation of the carboxylic acid by N,N-diisopropylethylamine (DIPEA), followed by nucleophilic attack on the coupling reagent to form a reactive intermediate that subsequently undergoes aminolysis.

Reaction conditions typically require 0.20-0.21 millimolar concentrations of Fmoc-protected amino acids with stoichiometric amounts of coupling reagents. Pre-activation periods of 15 minutes at room temperature have proven optimal for achieving quantitative coupling yields while minimizing side reactions such as racemization or aspartimide formation. The incorporation of the 4-nitrophenyl group requires careful consideration of potential electrophilic aromatic substitution reactions under the coupling conditions, necessitating precise pH control and temperature management.

Advanced Techniques for Difficult Sequence Assembly

The synthesis of peptides containing multiple glycine residues, such as those present in Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, often encounters aggregation-related challenges that can significantly reduce coupling efficiency. These difficulties arise from intermolecular hydrogen bonding between growing peptide chains, leading to β-sheet formation that renders the N-terminus inaccessible to incoming activated amino acids. To address these synthetic obstacles, specialized techniques including depsipeptide and pseudoproline building blocks have been developed.

Depsipeptide methodology involves temporary replacement of selected amide bonds with ester linkages during the synthesis, which disrupts aggregation by altering the hydrogen bonding pattern. Following completion of the peptide assembly, the ester bonds are converted to amide bonds under mild basic conditions. Pseudoproline building blocks utilize cyclic dipeptide units that incorporate temporary modifications to prevent aggregation while maintaining the ultimate peptide sequence integrity. These approaches have demonstrated particular utility in synthesizing peptides with repetitive glycine sequences or sterically demanding aromatic substituents.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

399.15426879 g/mol

Monoisotopic Mass

399.15426879 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types